5-Ethoxy-2-nitrobenzoic acid
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Overview
Description
5-Methoxy-2-nitrobenzoic acid is a substituted 2-nitrobenzoic acid . It has been reported to be one of the microbial degradation metabolites of cypermethrin, a synthetic pyrethroid pesticide .
Synthesis Analysis
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . The same approach can be used to synthesize 4-nitrobenzoic acid .Molecular Structure Analysis
The molecular formula of 5-Methoxy-2-nitrobenzoic acid is C8H7NO5 . Its average mass is 197.145 Da and its monoisotopic mass is 197.032425 Da .Chemical Reactions Analysis
Nitro compounds can undergo various reactions, including reduction to amines . 5-Methoxy-2-nitrobenzoic acid may be used in the synthesis of various N-phenylethyl-2-nitrobenzamides .Physical And Chemical Properties Analysis
5-Methoxy-2-nitrobenzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 399.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 46.4±0.3 cm3 .Scientific Research Applications
Organic Synthesis
Compounds structurally similar to 5-Ethoxy-2-nitrobenzoic acid have been utilized as key intermediates in the synthesis of complex molecules. For example, research has demonstrated the synthesis of guanine-mimetic libraries using related nitrobenzoic acids as starting materials, highlighting their role in the development of pharmaceuticals and biochemical probes (Miller & Mitchison, 2004). Moreover, nitrobenzoic acids have been employed in the synthesis of various heterocyclic scaffolds, indicating their versatility in generating biologically active compounds (Křupková et al., 2013).
Crystallography and Molecular Interactions
The crystal structures of compounds derived from or related to nitrobenzoic acids provide insights into molecular interactions and supramolecular assembly. Studies have explored how substituents affect crystal diversity, revealing the influence of hydrogen bonding, π-π stacking, and other non-covalent interactions on the packing and stability of crystal structures (Jacob et al., 2011). Such research underscores the importance of nitrobenzoic acids in understanding the principles of crystal engineering and design.
Analytical and Physico-Chemical Studies
Nitrobenzoic acids have been subjects of analytical studies aimed at understanding their physico-chemical properties. Investigations into solute transfer processes involving nitrobenzoic acids have helped develop predictive models for solubility and activity coefficients, facilitating the design of new solvents and improving our understanding of solute-solvent interactions (Dai et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that nitrobenzoic acid derivatives can interact with various biological targets, depending on their specific structure .
Mode of Action
Nitrobenzoic acids are known to undergo various chemical reactions, including reduction and coupling reactions . The ethoxy group might influence the reactivity of the compound, potentially altering its interaction with biological targets .
Biochemical Pathways
Nitrobenzoic acids can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The presence of the nitro group and the ethoxy group could influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
As a derivative of nitrobenzoic acid, it might share some of the biological activities associated with this class of compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Ethoxy-2-nitrobenzoic acid. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets .
Properties
IUPAC Name |
5-ethoxy-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-6-3-4-8(10(13)14)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMWCLBSFKXENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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